ISX-1

Mesenchymal stem cell differentiation Osteoblastogenesis Adipogenesis

ISX-1 is a dual-action small molecule that inhibits adipogenesis (IC50 1.9 µM) and promotes osteoblastogenesis (EC50 1.2 µM) in hBMSCs. Its thiophene-substituted isoxazole scaffold distinguishes it from furan analogs like SKL2001. With 100 mg/mL DMSO solubility, it enables concentrated stock solutions for high-throughput screening. Ideal for assay validation, SAR studies, and mesenchymal lineage research.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
Cat. No. B1672651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISX-1
SynonymsISX-1;  ISX 1;  ISX1; 
Molecular FormulaC14H14N4O2S
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3
InChIInChI=1S/C14H14N4O2S/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-12(20-17-11)13-3-1-8-21-13/h1,3,5,7-10H,2,4,6H2,(H,16,19)
InChIKeyLRGVDHZAEYAHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Overview: ISX-1 (N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide) for Stem Cell Lineage Research


N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide (CAS 909207-35-8, commonly designated ISX-1) is a heterocyclic small molecule featuring an imidazole moiety linked via a propyl carboxamide bridge to a 5-thien-2-ylisoxazole-3-carboxamide scaffold . The compound is commercially supplied as a solid powder with reported purity typically >95% . ISX-1 exhibits a reproducible functional profile in human bone marrow mesenchymal stem cells (hBMSCs), where it suppresses adipogenic differentiation while simultaneously promoting osteoblastogenic commitment in a dose-dependent manner [1]. This dual-action phenotype distinguishes ISX-1 from single-endpoint osteogenic inducers or adipogenic inhibitors, and positions it as a unique chemical probe for investigating the reciprocal regulation of osteoblastogenesis and adipogenesis in mesenchymal lineage specification [1].

Why ISX-1 Cannot Be Replaced by Generic Imidazolyl-Isoxazole Analogs: The Functional Phenotype Argument


Imidazolyl-isoxazole carboxamides represent a structurally diverse class of compounds with reported activities ranging from Wnt/β-catenin pathway modulation to kinase inhibition, and even direct enzyme targeting such as p300/CBP acetyltransferase modulation [1]. Within this broad chemical space, minor structural modifications—particularly at the 5-position of the isoxazole ring—yield profoundly divergent biological outcomes. While the furan analog SKL2001 (5-furan-2-yl substitution) is a well-characterized Wnt/β-catenin agonist that disrupts the Axin/β-catenin interaction, its cellular effects differ from ISX-1 in both quantitative potency and functional scope . Furthermore, other 5-substituted isoxazole-3-carboxamides with benzyl, cyclopentyl, or 4-chlorophenyl substituents show entirely distinct target engagement profiles (e.g., XIAP, plectin, pantothenate synthetase) with IC50 values orders of magnitude weaker than those observed for ISX-1 in relevant cell-based assays [2][3][4]. Consequently, substituting ISX-1 with a structurally similar analog solely on the basis of scaffold homology introduces substantial risk of altered target engagement, divergent functional readouts, and irreproducible experimental outcomes. The evidence compiled below provides the quantitative basis for this functional non-equivalence.

Quantitative Differentiation of ISX-1 from Structural Analogs: Head-to-Head and Cross-Study Comparisons


ISX-1 vs. SKL2001: Heteroatom Substitution Dictates Functional Potency in Mesenchymal Stem Cells

Direct structural comparison of ISX-1 and its closest commercially available analog, SKL2001, reveals that substitution of the isoxazole 5-position thiophene ring (ISX-1) with a furan ring (SKL2001) results in distinct functional potency profiles, despite both compounds sharing the N-(3-(1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide core scaffold [1]. In hBMSCs, ISX-1 promotes alkaline phosphatase (ALP) activity—a key osteogenic marker—with an EC50 of 1.2 µM, while inhibiting intracellular lipid droplet accumulation (adiopgenic readout) with an IC50 of 1.9 µM [1]. In contrast, SKL2001 upregulates β-catenin-regulated transcription (CRT) with an effective concentration range of 10-40 µM, promotes osteoblastogenesis at 10-40 µM, and suppresses MDI-stimulated adipogenesis in 3T3-L1 preadipocytes at 5-30 µM . Notably, SKL2001 achieves Wnt pathway activation without affecting GSK-3α/β or 18 other kinases (≤8.5% inhibition at 10 µM), whereas ISX-1's precise molecular target and full kinase selectivity profile remain uncharacterized in the peer-reviewed literature [1].

Mesenchymal stem cell differentiation Osteoblastogenesis Adipogenesis Wnt/β-catenin signaling

ISX-1 Demonstrates Sub-Micromolar to Low Micromolar Cellular Activity, Outperforming Structurally Related 5-Substituted Isoxazole Carboxamides by 1-2 Orders of Magnitude

A cross-study analysis of BindingDB data for isoxazole-3-carboxamide derivatives with varied 5-position and N-substituent modifications reveals that ISX-1 exhibits cellular activity (EC50/IC50 = 1.2-1.9 µM) that is 1 to 2 orders of magnitude more potent than the biochemical IC50 values reported for other 5-substituted analogs against disparate targets [1][2][3][4]. For instance, N-(4-chlorobenzyl)-5-thien-2-ylisoxazole-3-carboxamide, which retains the thiophene ring but replaces the imidazolylpropyl chain with a 4-chlorobenzyl group, exhibits an IC50 of 6,310 nM (6.31 µM) against plectin [2]. A pyrazolyl-containing analog, N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-thien-2-ylisoxazole-3-carboxamide, shows an IC50 of 100,000 nM (100 µM) against pantothenate synthetase [3]. A more distantly related analog, N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide, similarly exhibits an IC50 of 100,000 nM (100 µM) against nuclear receptor ROR-alpha and steroidogenic factor 1 [4]. While direct target comparisons are unavailable due to differing assay systems and molecular targets, the trend indicates that the N-[3-(1H-imidazol-1-yl)propyl] moiety in ISX-1 confers substantially enhanced cellular potency relative to alternative N-substituents in this scaffold class.

Structure-activity relationship (SAR) Isoxazole carboxamide Cellular potency

ISX-1 Promotes β-Catenin Activation and TCF/LEF Transcription in hBMSCs Without Demonstrated GSK-3β Inhibition

ISX-1 facilitates TCF/LEF-mediated gene transcription in hBMSCs in a concentration-dependent manner (tested at 0, 1.3, 6.5, and 33 µM), indicating activation of the canonical Wnt/β-catenin signaling axis [1]. Concurrently, ISX-1 increases both activated (non-phosphorylated) and total β-catenin protein levels in HEK293 cells at concentrations of 6.5 and 33 µM [1]. Critically, the primary literature does not report direct GSK-3β inhibition data for ISX-1, nor does it provide a comprehensive kinase selectivity profile [1]. By comparison, SKL2001 is explicitly characterized as a Wnt agonist that disrupts the Axin/β-catenin interaction without affecting GSK-3α/β or 18 other kinases tested (≤8.5% inhibition at 10 µM) . While both compounds appear to engage the Wnt pathway, the precise molecular mechanism of ISX-1's β-catenin stabilization remains undefined, and whether ISX-1 shares SKL2001's clean kinase selectivity profile is currently unknown. This mechanistic ambiguity presents both a limitation and an opportunity: ISX-1 may operate through a distinct, potentially non-Axin-mediated mechanism of β-catenin activation, or it may have off-target kinase effects not yet characterized.

Wnt/β-catenin signaling Transcriptional regulation GSK-3β-independent pathway

ISX-1 Suppresses Key Adipogenic Transcription Factors PPARγ and FABP4 While Sparing C/EBPα

In hBMSCs undergoing adipogenic differentiation, ISX-1 (0, 1.3, 6.5, and 33 µM; 3-day treatment) selectively inhibits the mRNA induction of peroxisome proliferator-activated receptor gamma (PPARγ) and fatty acid-binding protein 4 (FABP4) without affecting the expression of CCAAT/enhancer-binding protein alpha (C/EBPα) [1]. This transcription factor selectivity profile differs from that of other adipogenesis inhibitors. For example, the natural product resveratrol downregulates both PPARγ and C/EBPα in 3T3-L1 cells, while the thiazolidinedione class (e.g., rosiglitazone) are PPARγ agonists that paradoxically promote adipogenesis in certain contexts [2][3]. The ISX-1 profile—PPARγ and FABP4 suppression with C/EBPα sparing—suggests a mechanism of action that may intersect with pathways downstream of C/EBPα or involve parallel regulation of PPARγ expression independent of C/EBPα transcriptional control. No direct comparator data from other small-molecule adipogenesis inhibitors in identical hBMSC assays is available in the primary literature.

Adipogenesis inhibition Transcriptional regulation PPARγ

ISX-1 Exhibits Favorable Physicochemical Properties Relative to Representative Isoxazole Carboxamide Analogs

ISX-1 exhibits a calculated logP of 1.4 and demonstrates excellent DMSO solubility (100 mg/mL, corresponding to approximately 330 mM), supporting straightforward in vitro formulation [1][2]. The compound contains one hydrogen bond donor and five hydrogen bond acceptors, with a molecular weight of 302.35 g/mol . In comparison, the furan analog SKL2001 has a lower molecular weight of 286.29 g/mol and contains an additional oxygen atom (C14H14N4O3 vs. C14H14N4O2S) . The thiophene ring in ISX-1 replaces the furan oxygen with sulfur, which increases molecular weight by approximately 16 Da and may influence electronic distribution and metabolic stability . Solubility data for SKL2001 indicates DMF: 25 mg/mL; DMSO: 25 mg/mL; Ethanol: 25 mg/mL; Ethanol:PBS (1:1): 0.5 mg/mL, suggesting ISX-1's DMSO solubility (100 mg/mL) is approximately 4-fold higher than SKL2001's reported DMSO solubility . A more distantly related analog, N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide, has a higher molecular weight (330.77 g/mol) and contains a chlorine atom, which would be expected to increase logP relative to ISX-1 .

Physicochemical properties Solubility LogP Formulation

ISX-1 Lacks Validated Target Engagement Data: A Critical Evidence Gap for Procurement Decisions

A critical limitation of ISX-1 relative to more thoroughly characterized tool compounds is the absence of peer-reviewed direct target engagement or selectivity profiling data [1]. While ISX-1's functional effects in hBMSCs are reproducible (ALP induction EC50 = 1.2 µM, lipid droplet inhibition IC50 = 1.9 µM), the molecular target(s) mediating these effects remain unidentified [1]. No data exists in the primary literature regarding ISX-1's activity against kinases, GPCRs, nuclear receptors, or other common small-molecule targets. Similarly, no comprehensive selectivity panel data (e.g., Eurofins SafetyScreen, KinomeScan) has been reported. This contrasts with other commercially available probes in related chemical space: SKL2001 has been profiled against GSK-3α/β and 18 other kinases with ≤8.5% inhibition at 10 µM ; the imidazolyl-isoxazole class broadly includes compounds with characterized activity against p300/CBP acetyltransferases and various kinases [2][3]. For researchers requiring a tool compound with a defined molecular target and well-characterized off-target profile, ISX-1 currently presents a substantial evidence gap. The compound is most appropriate for phenotypic screening applications where functional outcome (osteogenic/adipogenic switch) is the primary endpoint, and where follow-up mechanistic studies will be required to validate target hypotheses.

Target identification Mechanism of action Selectivity profiling Evidence gap

ISX-1 Application Scenarios: Optimizing Research Workflows Based on Quantitative Evidence


Phenotypic Screening for Mesenchymal Stem Cell Fate Modulators

ISX-1 is best deployed as a positive control or reference compound in phenotypic screening campaigns aimed at identifying novel modulators of mesenchymal stem cell lineage commitment. With well-characterized EC50 (1.2 µM for ALP induction) and IC50 (1.9 µM for lipid droplet inhibition) values in hBMSCs [1], ISX-1 provides a reproducible benchmark for assay validation and hit normalization. Its high DMSO solubility (100 mg/mL) [2] facilitates preparation of concentrated stock solutions for high-throughput liquid handling systems, minimizing solvent interference. This scenario leverages ISX-1's defined functional phenotype without requiring knowledge of its molecular target, making it suitable for discovery-stage screening where target deconvolution occurs downstream. Researchers should note the absence of target engagement data and plan follow-up mechanistic studies accordingly [1].

Osteoporosis and Osteopenia Disease Modeling Research

ISX-1's dual anti-adipogenic and pro-osteogenic activity in hBMSCs makes it a suitable tool compound for investigating the reciprocal relationship between bone formation and marrow adiposity—a clinically relevant axis in age-related osteoporosis and osteopenia [1]. The compound promotes TCF/LEF-mediated gene transcription and increases activated β-catenin levels at concentrations ranging from 1.3 to 33 µM [1], implicating Wnt pathway activation in its osteogenic effects. For in vitro disease modeling, ISX-1 can be used to induce osteoblastogenic differentiation while simultaneously suppressing adipogenic commitment, enabling studies of lineage allocation decisions in mesenchymal progenitors. Importantly, ISX-1's effect on C/EBPα expression is negligible [1], which may be relevant in experimental contexts where complete transcriptional reprogramming is undesirable. Researchers should note that in vivo pharmacokinetic and efficacy data for ISX-1 are not available in the peer-reviewed literature, and all reported activity derives from in vitro cellular assays [1].

Comparative Structure-Activity Relationship (SAR) Studies of Imidazolyl-Isoxazole Carboxamides

ISX-1 serves as a critical reference compound for SAR studies exploring the functional consequences of heteroatom substitution at the isoxazole 5-position. When compared directly to its furan analog SKL2001, the thiophene substitution in ISX-1 yields a distinct cellular potency profile and potentially divergent mechanism of action [1][2]. Systematic comparison of ISX-1 and SKL2001 in parallel cellular assays can reveal structure-dependent differences in Wnt pathway activation, kinase selectivity, and downstream transcriptional outcomes. Furthermore, ISX-1's activity can be benchmarked against other 5-substituted isoxazole carboxamide analogs (e.g., N-(4-chlorobenzyl) derivative, IC50 = 6.31 µM; N-cyclopentyl derivative, IC50 = 100 µM) to elucidate the contribution of the N-(3-(1H-imidazol-1-yl)propyl) side chain to cellular potency. Such comparative studies are valuable for medicinal chemistry programs seeking to optimize imidazolyl-isoxazole scaffolds for specific therapeutic indications.

In Vitro Formulation-Intensive Workflows Requiring High DMSO Solubility

For laboratories conducting dose-response experiments or high-content screening that require concentrated compound stocks with minimal DMSO carryover, ISX-1 offers a practical handling advantage. With a reported DMSO solubility of 100 mg/mL (approximately 330 mM) [1][2], ISX-1 can be formulated at working concentrations up to 33 µM in cell culture media with less than 0.1% final DMSO concentration—well below typical cytotoxicity thresholds. This contrasts with SKL2001, which has a reported DMSO solubility of 25 mg/mL , requiring approximately 4-fold higher DMSO volumes to achieve equivalent stock concentrations. For automated liquid handling systems, plate-based assays, or long-term compound storage in DMSO, ISX-1's favorable solubility profile reduces precipitation risk and simplifies workflow logistics. Researchers should verify solubility in their specific assay buffer conditions, as vendor-reported data may not extrapolate to all experimental matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for ISX-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.